Lipophilicity (LogP) and Boiling Point Differentiation from Non-Fluorinated Benzyl Analog
The target compound demonstrates a calculated LogP of 2.24, which is a key determinant of its behavior in organic synthesis and potential biological partitioning [1]. This lipophilicity is a direct consequence of the para-fluorine substitution. While no experimental LogP was found for the non-fluorinated analog (N-Benzyl-2,2-dimethoxyethanamine, CAS 54879-88-8), the introduction of fluorine is known at a class level to increase lipophilicity and alter boiling points. The target compound exhibits a higher boiling point (262.9±30.0 °C) compared to its non-fluorinated counterpart (257.7°C) [1][2]. These differences impact purification strategies, solvent selection, and overall handling in the laboratory.
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP = 2.24; Boiling Point = 262.9±30.0 °C at 760 mmHg |
| Comparator Or Baseline | Non-fluorinated analog (N-Benzyl-2,2-dimethoxyethanamine, CAS 54879-88-8): Boiling Point = 257.7°C at 760 mmHg |
| Quantified Difference | Boiling point is approximately 5.2°C higher for the fluorinated compound. |
| Conditions | Computed/calculated properties (PubChem/ChemSrc) |
Why This Matters
The quantifiably higher boiling point and lipophilicity directly affect chromatographic retention times and extraction efficiency, making it a distinct entity for method development and reaction work-up.
- [1] ChemSrc. (2024). N-(4-Fluorobenzyl)-2,2-dimethoxyethanamine. Physical Properties. View Source
- [2] ChemSrc. (2017). N-Benzyl-2,2-dimethoxyethanamine. Physical Properties. View Source
